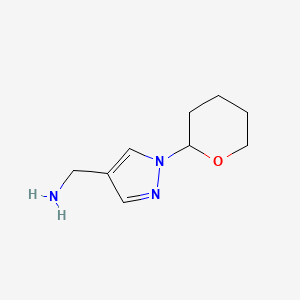

(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-(oxan-2-yl)pyrazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c10-5-8-6-11-12(7-8)9-3-1-2-4-13-9/h6-7,9H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLIQJDXZAPTJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=C(C=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50732440 | |

| Record name | 1-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038392-15-2 | |

| Record name | 1-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways to obtain (1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine, a key building block in medicinal chemistry. The strategic incorporation of the tetrahydropyranyl (THP) protecting group and the subsequent functionalization at the C4 position of the pyrazole ring are critical aspects of its synthesis. Two primary and scientifically robust pathways will be detailed: one proceeding through a nitrile intermediate and the other via an aldehyde intermediate.

The Strategic Importance of the Pyrazole Moiety and the THP Protecting Group

The pyrazole nucleus is a prominent scaffold in a vast array of pharmaceuticals due to its ability to engage in various biological interactions. The 4-substituted pyrazole motif, in particular, allows for diverse structural modifications crucial for modulating pharmacological activity. The tetrahydropyranyl (THP) group is employed as a protecting group for the pyrazole nitrogen for several strategic reasons. It is stable under a range of reaction conditions, particularly to nucleophilic and organometallic reagents, yet can be readily removed under acidic conditions. This stability allows for selective manipulation of other positions on the pyrazole ring.

Pathway 1: Synthesis via a Nitrile Intermediate

This pathway focuses on the introduction of a cyano group at the 4-position of the pyrazole ring, followed by its reduction to the target methanamine.

Workflow for Pathway 1

Spectroscopic Characterization of (1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Key Features

The structure of (1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine comprises three key regions: the pyrazole heterocycle, the aminomethyl substituent at the C4 position, and the N1-linked tetrahydropyran (THP) protecting group. The THP group introduces a chiral center at the anomeric carbon (C2'), leading to diastereotopic protons within the pyran ring and potentially complex NMR spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of this molecule. The combination of ¹H and ¹³C NMR provides a complete map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the pyrazole ring, the aminomethyl group, and the complex, overlapping multiplets of the THP ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (400 MHz, CDCl₃)

| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Notes |

|---|---|---|---|---|

| Pyrazole H-3, H-5 | 7.5 - 7.7 | s, s | - | Two distinct singlets are expected for the pyrazole protons. The H-5 proton, closer to the N-THP group, may appear slightly downfield. |

| THP H-2' (anomeric) | 5.2 - 5.4 | dd | J ≈ 9.0, 2.5 | The anomeric proton is significantly deshielded by two adjacent oxygen and nitrogen atoms. It appears as a doublet of doublets due to coupling with the two C3' protons. |

| Aminomethyl (-CH₂NH₂) | 3.8 - 3.9 | s | - | A singlet is expected as there are no adjacent protons to couple with. The chemical shift is influenced by the adjacent pyrazole ring and the amine group. |

| THP H-6'eq | 3.9 - 4.1 | m | - | The equatorial proton at C6' is deshielded by the ring oxygen and will be part of a complex multiplet. |

| THP H-6'ax | 3.5 - 3.7 | m | - | The axial proton at C6' is typically more shielded than its equatorial counterpart. |

| Amine (-NH₂) | 1.5 - 2.5 | br s | - | A broad singlet, characteristic of amine protons, due to quadrupole broadening and exchange. Its position is highly dependent on concentration and solvent. |

| THP H-3', H-4', H-5' | 1.5 - 2.2 | m | - | The remaining methylene protons of the THP ring will appear as a complex, overlapping series of multiplets in the aliphatic region. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

| Carbon | Predicted δ (ppm) | Rationale & Notes |

|---|---|---|

| Pyrazole C-3, C-5 | 138 - 142 | Aromatic carbons of the pyrazole ring. The C-5 carbon, attached to the N-THP group, may be slightly downfield. |

| Pyrazole C-4 | 118 - 122 | The carbon bearing the aminomethyl substituent. |

| Aminomethyl (-CH₂NH₂) | 35 - 40 | Aliphatic carbon attached to the pyrazole ring and the nitrogen atom. |

| THP C-2' (anomeric) | 86 - 89 | The anomeric carbon is significantly deshielded due to attachment to both oxygen and nitrogen. |

| THP C-6' | 67 - 70 | The carbon adjacent to the ring oxygen. |

| THP C-3', C-4', C-5' | 20 - 32 | The remaining aliphatic carbons of the THP ring, appearing in the upfield region. |

Experimental Protocol for NMR Data Acquisition

A robust protocol is critical for obtaining high-quality, reproducible NMR data.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Causality in Protocol Design:

-

Solvent Choice: Chloroform-d (CDCl₃) is a good first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. For compounds with limited solubility, DMSO-d₆ can be used, which also has the advantage of keeping NH and OH protons sharper.

-

Spectrometer Frequency: A 400 MHz (or higher) spectrometer is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the THP ring.[2]

-

¹³C Scans: A higher number of scans is required for ¹³C NMR due to the low natural abundance (~1.1%) of the ¹³C isotope and its smaller gyromagnetic ratio, resulting in lower sensitivity compared to ¹H.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule and offers structural insights through the analysis of fragmentation patterns.

Predicted Mass Spectrum (Electrospray Ionization - ESI)

In positive-ion ESI-MS, the compound is expected to be readily protonated, primarily at the basic aminomethyl nitrogen.

-

Molecular Formula: C₉H₁₅N₃O

-

Molecular Weight: 181.24 g/mol

-

Predicted [M+H]⁺ Ion: m/z 182.1288

Key Fragmentation Pathways

The protonated molecule is expected to undergo characteristic fragmentation. The most labile bond is often the glycosidic-like bond between the pyrazole and the THP ring.

-

Loss of Tetrahydropyranol: A primary fragmentation pathway involves the cleavage of the N-C2' bond, leading to the loss of a neutral tetrahydropyranol moiety (C₅H₁₀O₂, MW = 102.13) and formation of the protonated pyrazolylmethanamine fragment.

-

Loss of the THP group as an oxonium ion: Cleavage can also result in the formation of a stable THP-oxonium ion (m/z 85.06) via loss of the neutral pyrazolylmethanamine. This is a hallmark fragmentation for THP-protected compounds.[3]

Caption: Predicted major fragmentation pathways for [M+H]⁺ in ESI-MS.

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

-

Instrument Setup: Use an electrospray ionization source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Acquisition Parameters:

-

Ionization Mode: Positive Ion Mode.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Nebulizer Gas (N₂): Set to an appropriate pressure for a stable spray.

-

Drying Gas (N₂): Temperature set to 250-350 °C.

-

Mass Range: Scan from m/z 50 to 500 to ensure capture of the parent ion and key fragments.

-

Tandem MS (MS/MS): To confirm fragmentation, isolate the parent ion (m/z 182.13) and apply collision-induced dissociation (CID) to generate and detect the daughter fragment ions.

-

Trustworthiness of the Protocol: This standard ESI-MS protocol is self-validating. The presence of the calculated [M+H]⁺ peak confirms the molecular weight. The subsequent MS/MS analysis, showing the predicted fragments (e.g., m/z 97 and 85), validates the structural assignment by confirming the connectivity of the pyrazole and THP moieties.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium, Doublet |

| Aliphatic (C-H) | Stretch | 2850 - 2960 | Strong |

| Aromatic (C-H) | Stretch (Pyrazole) | 3050 - 3150 | Weak-Medium |

| Pyrazole Ring | C=C, C=N Stretch | 1450 - 1600 | Medium-Strong |

| Ether (C-O-C) | Asymmetric Stretch (THP) | 1050 - 1150 | Strong |

| Amine (N-H) | Scissoring Bend | 1590 - 1650 | Medium |

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

-

Background Scan: Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument noise.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Expertise in Interpretation: The most prominent and diagnostic peak is expected to be the strong C-O stretching band from the THP ether linkage around 1100 cm⁻¹. The presence of a doublet in the 3300-3500 cm⁻¹ region would be a clear confirmation of the primary amine (-NH₂) group.

Conclusion

While direct experimental spectra for this compound are not widely published, a comprehensive spectroscopic profile can be confidently predicted based on fundamental principles and data from analogous structures. This guide provides researchers with the expected ¹H NMR, ¹³C NMR, MS, and IR data, alongside robust, validated protocols for their acquisition. This predictive framework serves as an essential tool for the verification and quality control of this important chemical building block in any drug discovery or synthetic chemistry program.

References

-

PubChem. 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. National Center for Biotechnology Information. [Link]

-

ResearchGate. Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with...[Link]

-

The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.[Link]

Sources

An In-depth Technical Guide to 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine Dihydrochloride: A Key Intermediate in Novel Therapeutics

Introduction

In the landscape of modern drug discovery and development, the identification and synthesis of novel molecular scaffolds are paramount to unlocking new therapeutic avenues. This technical guide focuses on 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride , a pivotal building block in the synthesis of advanced pharmaceutical agents. While there may be some ambiguity in public databases regarding its direct association with CAS number 1038392-15-2, its significance is firmly established through its role as a key intermediate in the synthesis of compounds such as Navacaprant (BTRX-335140) . Navacaprant is a selective kappa-opioid receptor (KOR) antagonist currently under investigation for the treatment of major depressive disorder (MDD) and other neuropsychiatric conditions.[1][2] This guide will provide an in-depth analysis of the chemical properties, structure, synthesis, and therapeutic relevance of 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride, offering valuable insights for researchers and scientists in the field of medicinal chemistry and drug development.

Chemical Properties and Structure

1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride is a bicyclic amine derivative.[3] The molecule features a piperidine ring substituted at the 4-position with an amino group and at the 1-position with a tetrahydro-2H-pyran-4-yl group.[3] The dihydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for handling and subsequent chemical reactions.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂Cl₂N₂O | Sigma-Aldrich |

| Molecular Weight | 257.20 g/mol | Sigma-Aldrich |

| Appearance | Solid | Inferred |

| pKa (Predicted) | 10.44 ± 0.20 | ChemBK[4] |

| Boiling Point (Predicted) | 278.3 ± 40.0 °C | ChemBK[4] |

| Density (Predicted) | 1.045 ± 0.06 g/cm³ | ChemBK[4] |

Structural Representation

The chemical structure of 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride is depicted below. The core structure consists of a piperidine ring attached to a tetrahydropyran ring, with a primary amine functionality.

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2] Its inherent metabolic stability and versatile chemical nature allow for the synthesis of a multitude of derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] This technical guide provides a comprehensive overview of the significant biological activities of substituted pyrazole scaffolds, with a focus on their mechanisms of action, supported by quantitative data, detailed experimental methodologies, and visualizations of key biological pathways.

The Pyrazole Moiety: A Structurally and Biologically Privileged Scaffold

First described by Ludwig Knorr in 1883, pyrazole (C₃H₄N₂) is a simple aromatic heterocycle whose unique physicochemical properties make it an exceptionally valuable pharmacophore in drug design.[1] The pyrazole ring can act as both a hydrogen bond donor (at the N-1 position) and acceptor (at the N-2 position), enabling it to form crucial interactions within the active sites of biological targets.[5] Its π-electron system allows for π–π stacking interactions, further enhancing binding affinity. This versatility has led to the FDA approval of over 40 pyrazole-containing drugs, from the blockbuster anti-inflammatory drug Celecoxib to highly targeted kinase inhibitors used in oncology.[5]

Anticancer Activity: Targeting Kinase Signaling Cascades

Pyrazole derivatives have demonstrated profound efficacy as anticancer agents by targeting various protein kinases, which are critical regulators of cell proliferation, survival, and differentiation.[5][6] Dysregulation of kinase signaling is a hallmark of many cancers, making them prime therapeutic targets. Pyrazole-based compounds can function as ATP-competitive inhibitors, binding to the kinase's ATP pocket, or as allosteric inhibitors that bind to a different site, inducing a conformational change that inactivates the enzyme.[5][7]

Mechanism of Action: Inhibition of JAK/STAT and PI3K/Akt Pathways

A prominent example of pyrazole-based kinase inhibition is Ruxolitinib , a potent and selective inhibitor of Janus kinases (JAK1 and JAK2).[8][9] The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors.[10] Its aberrant activation is a key driver in myeloproliferative neoplasms. Ruxolitinib inhibits JAK-mediated phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, preventing their translocation to the nucleus and subsequent transcription of genes involved in cell proliferation and inflammation.[9]

Another critical pathway often hijacked in cancer is the PI3K-Akt-mTOR pathway, which governs cell survival and apoptosis.[5] Pyrazole derivatives like Afuresertib have been developed as potent inhibitors of Akt (also known as Protein Kinase B).[7] By blocking Akt, these compounds can induce apoptosis and arrest the cell cycle in cancer cells.[5]

Visualization: The JAK-STAT Signaling Pathway and Ruxolitinib Inhibition

The following diagram illustrates the canonical JAK-STAT pathway and the inhibitory action of pyrazole-based drugs like Ruxolitinib.

Caption: Inhibition of the JAK-STAT pathway by a pyrazole-based inhibitor.

Quantitative Data: In Vitro Antiproliferative Activity

The efficacy of pyrazole derivatives is typically assessed by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound Class / Example | Target Kinase(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Ruxolitinib | JAK1/JAK2 | Myeloid Cells | ~0.003 (nM for enzyme) | [8] |

| Afuresertib Analog (Cmpd 2) | Akt1 | HCT116 (Colon) | 0.95 | [5] |

| Afuresertib Analog (Cmpd 2) | MM1S (Leukemia) | 0.002 | [5] | |

| CDK Inhibitor (Cmpd 22) | CDK2/CDK5 | MiaPaCa2 (Pancreatic) | 0.247 | [5] |

| Pyrazolo[3,4-b]pyridines | Multiple | HepG2, MCF-7, HeLa | 3.11 - 4.91 | [11] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a standard colorimetric method for assessing cell viability and cytotoxicity. It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[12][13]

Causality: The choice of this assay is based on the principle that a compound's cytotoxic effect will correlate with a decrease in the metabolic activity of the cell population, which is quantifiable by the amount of formazan produced. This provides a robust, high-throughput method to screen compounds and determine their IC₅₀ values.[14]

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., HCT116, MCF-7) into a 96-well flat-bottom plate at a density of 1,000 to 100,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the test pyrazole compounds in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).[11]

-

Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C and 5% CO₂.[11]

-

MTT Addition: Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[14]

-

Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to reduce the MTT into a visible purple precipitate.[13]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.[14]

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization.[13] Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity: Selective COX-2 Inhibition

The most well-known application of pyrazole scaffolds is in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[15] The key breakthrough was the creation of compounds that selectively inhibit cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1).

Mechanism of Action: The Arachidonic Acid Cascade

Inflammation, pain, and fever are mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[11] COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation. COX-2 is inducible and is upregulated at sites of inflammation.[16] Traditional NSAIDs inhibit both isoforms, leading to gastrointestinal side effects.

Celecoxib , a diaryl-substituted pyrazole, is a selective COX-2 inhibitor.[12] Its structure allows it to bind to a side pocket in the COX-2 active site that is not present in COX-1 (due to an isoleucine-to-valine substitution at position 523), conferring its selectivity.[16] By inhibiting COX-2, Celecoxib prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), thereby reducing the production of inflammatory prostaglandins like PGE2.[11]

Visualization: COX-2 Inhibition by Pyrazole Derivatives

This diagram shows the enzymatic pathway from arachidonic acid to prostaglandins and the point of inhibition by selective COX-2 inhibitors.

Caption: Selective inhibition of the COX-2 pathway by pyrazole derivatives.

Quantitative Data: COX-2 Selectivity

Selectivity is quantified by the ratio of IC₅₀ values (IC₅₀ COX-1 / IC₅₀ COX-2). A higher ratio indicates greater selectivity for COX-2.

| Compound | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | Selectivity Index (SI) | Reference |

| Celecoxib | 15 | 0.04 | 375 | [16] |

| Rofecoxib | >50 | 0.018 | >2777 | [17] |

| Ibuprofen | 13 | 344 | 0.04 | [17] |

| Compound 6e | 161.58 | 0.75 | 215.44 | [18] |

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This assay provides a rapid and sensitive method for screening potential COX-2 inhibitors. It measures the generation of Prostaglandin G2 (PGG2), an intermediate product of the COX enzyme.

Causality: A fluorometric assay is chosen for its high sensitivity and suitability for high-throughput screening. The fluorescence generated is directly proportional to the enzymatic activity, allowing for precise quantification of inhibition.[19]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions (e.g., Sigma-Aldrich MAK178, Cayman Chemical 701050).[19] This typically includes COX Assay Buffer, Heme, human recombinant COX-2 enzyme, Arachidonic Acid (substrate), and a fluorescent probe.

-

Inhibitor Preparation: Dissolve test pyrazole compounds in DMSO to create stock solutions. Prepare a 10x working solution of the desired final concentration by diluting the stock with COX Assay Buffer.

-

Assay Plate Setup: In a 96-well plate suitable for fluorescence, add reagents to designated wells:

-

Inhibitor Wells: 10 µL of the diluted test inhibitor.

-

Enzyme Control Wells: 10 µL of COX Assay Buffer.

-

Background Control Wells: 10 µL of COX Assay Buffer.

-

-

Enzyme Addition: Add diluted COX-2 enzyme solution to the "Inhibitor" and "Enzyme Control" wells. Do not add enzyme to the "Background Control" wells.

-

Reaction Initiation: Initiate the reaction by adding the Arachidonic Acid substrate to all wells.

-

Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C, protected from light.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 535/587 nm).[19]

-

Data Analysis: Subtract the background reading from all other readings. Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(Fluorescence_Control - Fluorescence_Inhibitor) / Fluorescence_Control] * 100. Determine the IC₅₀ value from a dose-response curve.

Antimicrobial Activity

The pyrazole scaffold is also a key component in the development of novel antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[1][20] The mechanism of action can vary but may involve the disruption of the bacterial cell wall or inhibition of essential metabolic pathways.[1]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class / Example | Organism | MIC (µg/mL) | Reference |

| Pyrazolyl Thio-hydrazide (21a) | Staphylococcus aureus | 62.5 - 125 | [1] |

| Pyrazolyl Thio-hydrazide (21a) | Aspergillus niger | 2.9 - 7.8 | [1] |

| Imidazothiadiazole-Pyrazole (21c) | Multi-drug resistant strain | 0.25 | [4][8] |

| Imidazothiadiazole-Pyrazole (23h) | Multi-drug resistant strain | 0.25 | [4][8] |

| Indazole (Compound 5) | S. aureus (MRSA) | 32 |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method used to determine the MIC of an antimicrobial agent.

Causality: This method is chosen because it is quantitative, reproducible, and allows for the testing of multiple compounds against multiple microbial strains simultaneously in a 96-well format.

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the microbial strain (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: Prepare serial two-fold dilutions of the test pyrazole compounds in the 96-well microtiter plate using the broth as the diluent.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final volume of 100-200 µL per well.

-

Controls: Include a positive control well (broth with inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by measuring the optical density (OD) at 600 nm.

Synthesis of Substituted Pyrazoles

The versatility of the pyrazole scaffold is matched by the numerous synthetic routes available for its construction. The most common and classical method is the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.

Visualization: General Synthesis Workflow

This diagram outlines a common synthetic pathway for producing a substituted pyrazole, exemplified by the core synthesis of Celecoxib.

Caption: A representative synthetic workflow for a substituted pyrazole.

Experimental Protocol: Representative Synthesis of a Celecoxib Analog

This protocol describes the synthesis of the core pyrazole structure of Celecoxib.[18]

Causality: This two-step, one-pot reaction is a classic example of pyrazole synthesis. The initial Claisen condensation forms the necessary 1,3-dicarbonyl backbone. The subsequent acid-catalyzed cyclocondensation with a substituted hydrazine regioselectively forms the desired pyrazole ring, a robust and widely applicable method.

Step-by-Step Methodology:

-

Step 1: Formation of the 1,3-Diketone.

-

To a solution of sodium methoxide (0.4 g) in toluene (2 ml), add a mixture of 4-methylacetophenone (0.85 g) and an ethyl trifluoroacetate (1.0 g) at 35-40°C.

-

Stir the reaction mixture at 75°C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cool the mixture to room temperature. This forms the sodium salt of the 1,3-diketone intermediate.

-

-

Step 2: Cyclocondensation.

-

To the cooled reaction mixture containing the intermediate, add 4-sulfonamidophenylhydrazine hydrochloride.

-

Add a suitable solvent such as ethanol and reflux the mixture for several hours until TLC indicates the consumption of the diketone.

-

-

Work-up and Purification.

-

Cool the reaction mixture and reduce the solvent volume under vacuum.

-

Add water to the residue to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the pure pyrazole product.

-

Characterize the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry).

-

Conclusion and Future Perspectives

The substituted pyrazole scaffold is undeniably a privileged structure in drug discovery, demonstrating a remarkable range of biological activities. Its success is rooted in its versatile chemical properties, which allow for fine-tuning of steric and electronic features to achieve high potency and selectivity for diverse biological targets. The continued exploration of novel substitution patterns on the pyrazole ring, guided by structure-activity relationship studies and computational modeling, promises to yield next-generation therapeutics. Future research will likely focus on developing pyrazole-based compounds with multi-target activities for complex diseases and overcoming drug resistance mechanisms, further solidifying the pyrazole core as an indispensable tool in the medicinal chemist's arsenal.

References

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PMC. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). NIH. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]

-

Effect of ruxolitinib on JAK/STAT signaling pathway-related genes and inhibition of interferon (IFN)-γ-Induced STAT1 activation by ruxolitinib. (n.d.). ResearchGate. [Link]

-

Celecoxib inhibited the COX‐2‐PGE2‐EP2 signalling pathway. (A‐B)... (n.d.). ResearchGate. [Link]

-

Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). PubMed. [Link]

-

Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). PMC. [Link]

-

Synthesis of Celecoxib and Structural Analogs- A Review. (2016). ResearchGate. [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2015). PubMed Central. [Link]

-

Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]

-

The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.). ResearchGate. [Link]

-

The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19. (2020). ScienceDirect. [Link]

-

Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2012). ResearchGate. [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PMC. [Link]

-

Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2022). Open Research@CSIR-NIScPR. [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. [Link]

-

Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2012). MDPI. [Link]

-

COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

-

Selective activity of ruxolitinib on the JAK2/STAT signaling pathway in HL cells. (n.d.). ResearchGate. [Link]

-

JAK-STAT signaling pathway. (n.d.). Wikipedia. [Link]

-

Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). PMC. [Link]

-

Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. (2022). MDPI. [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

-

Ruxolitinib Mechanism of Action Action Pathway. (n.d.). PathWhiz. [Link]

-

New Celecoxib Derivatives as Anti-Inflammatory Agents. (2009). Journal of Medicinal Chemistry. [Link]

-

Current status of pyrazole and its biological activities. (n.d.). PMC. [Link]

-

Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (n.d.). PubMed. [Link]

-

Celecoxib Action Pathway. (n.d.). PubChem. [Link]

-

New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents. (2019). PubMed. [Link]

-

Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia. [Link]

-

Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. (2024). PubMed. [Link]

Sources

- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. protocols.io [protocols.io]

- 4. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. PathWhiz [pathbank.org]

- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 11. ClinPGx [clinpgx.org]

- 12. researchhub.com [researchhub.com]

- 13. atcc.org [atcc.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives [mdpi.com]

- 20. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

Role of tetrahydropyran as a protecting group in pyrazole synthesis

An In-depth Technical Guide: The Role of Tetrahydropyran as a Protecting Group in Pyrazole Synthesis

Authored by a Senior Application Scientist

Introduction: The Strategic Imperative for Protecting Groups in Pyrazole Chemistry

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural foundation of numerous pharmaceuticals and agrochemicals.[1][2][3] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, presents a unique set of synthetic challenges and opportunities. One of the most significant challenges lies in the inherent reactivity of the N-H proton. This site can interfere with desired chemical transformations elsewhere on the molecule, leading to undesired side reactions such as N-alkylation or N-acylation.[4]

To achieve regioselective functionalization and construct complex molecular architectures, chemists employ a strategy of temporarily masking this reactive site with a "protecting group."[4] An ideal protecting group must be easily introduced and removed in high yield under conditions that do not affect other functional groups within the molecule.[5] Among the arsenal of available N-protecting groups, the tetrahydropyranyl (THP) group stands out for its reliability, cost-effectiveness, and favorable stability profile in the context of pyrazole synthesis.[6][7][8]

This guide provides an in-depth exploration of the tetrahydropyran protecting group in pyrazole synthesis, moving beyond simple protocols to explain the underlying mechanisms, strategic applications, and practical considerations for researchers in drug development and synthetic chemistry.

The Chemistry of the N-THP Bond: Formation and Cleavage

The utility of the THP group is rooted in its chemical nature as an acetal, which confers stability under neutral and basic conditions while allowing for facile cleavage under acidic conditions.[4]

Mechanism of Protection: Tetrahydropyranylation

The protection of the pyrazole nitrogen is typically achieved through an acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP).[4][9] The mechanism proceeds as follows:

-

Activation: An acid catalyst, such as p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS), protonates the double bond of DHP.[10]

-

Formation of Oxocarbenium Ion: This protonation generates a resonance-stabilized oxocarbenium ion, which is a potent electrophile.

-

Nucleophilic Attack: The nucleophilic N-1 nitrogen of the pyrazole ring attacks the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation: The resulting intermediate is deprotonated to yield the neutral N-THP protected pyrazole and regenerate the acid catalyst.

Caption: Mechanism of acid-catalyzed THP protection of pyrazole.

Recent advancements have demonstrated that this protection can be achieved under solvent- and catalyst-free ("green") conditions, offering a more environmentally benign and efficient pathway.[11][12][13]

Mechanism of Deprotection: Acid-Catalyzed Hydrolysis

The removal of the THP group is essentially the reverse of the protection reaction, relying on its lability in acidic media.[4][14]

-

Protonation: An acid (e.g., aqueous HCl) protonates the ether oxygen of the THP group, making it a good leaving group.

-

Formation of Oxocarbenium Ion: The C-O bond cleaves, regenerating the pyrazole N-H and forming the same stable oxocarbenium ion intermediate seen during protection.

-

Quenching: The oxocarbenium ion is subsequently quenched by water or another nucleophile present in the medium.

Caption: Mechanism of acid-catalyzed deprotection of N-THP pyrazole.

A significant drawback of the THP group is the introduction of a new stereocenter upon protection, which can lead to diastereomeric mixtures if the parent molecule is already chiral. However, for most applications involving achiral pyrazoles, this is not a concern.

Strategic Application in the Synthesis of Functionalized Pyrazoles

The true value of the THP group lies in its ability to serve as a temporary "steering group," enabling a wide range of subsequent chemical modifications with high regioselectivity.

Enabling Regioselective C-H Functionalization

With the N-1 position blocked, the pyrazole ring's reactivity towards electrophiles is altered. The C-4 position becomes the most nucleophilic and readily undergoes electrophilic aromatic substitution.[4] This allows for the precise introduction of functional groups like halogens (iodination, bromination), which are valuable handles for further cross-coupling reactions.

Furthermore, the THP group facilitates regioselective lithiation. Treatment of 1-THP-pyrazole with strong bases like n-butyllithium (nBuLi) can lead to deprotonation at the C-5 position.[15] The resulting organolithium species can then be quenched with various electrophiles to install a diverse array of substituents.

Caption: Strategic workflow for regioselective pyrazole functionalization.

Orthogonal Stability: A Chemist's Ally

The THP group exhibits excellent stability under a wide range of non-acidic conditions, making it an orthogonal protecting group to many others used in complex synthesis.[6] It is robust towards:

-

Strongly basic conditions: (e.g., organometallics, hydrides, hydroxides).[14]

-

Nucleophilic reagents.

-

Many oxidative and reductive conditions.

-

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).

This stability allows for extensive modification of other parts of the molecule without premature loss of the THP group, a critical feature in multi-step drug development campaigns.

Field-Proven Experimental Protocols

The following protocols are representative methodologies for the protection and deprotection of pyrazoles.

Protocol 1: THP Protection of Pyrazole

This procedure details a standard acid-catalyzed tetrahydropyranylation.

Materials:

-

Pyrazole (1.0 eq)

-

3,4-Dihydro-2H-pyran (DHP) (1.2 eq)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.05 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve pyrazole in DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Add DHP to the solution.

-

Add the catalytic amount of TsOH·H₂O. The reaction is often mildly exothermic.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude 1-(Tetrahydropyran-2-yl)-1H-pyrazole can often be used without further purification. If necessary, purify by column chromatography on silica gel.

Protocol 2: THP Deprotection of N-THP Pyrazole

This procedure describes a typical acidic hydrolysis to remove the THP group.

Materials:

-

N-THP protected pyrazole (1.0 eq)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

2M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-THP protected pyrazole in MeOH or THF in a round-bottom flask.

-

Add 2M HCl solution dropwise while stirring.

-

Stir the mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Once the reaction is complete, carefully neutralize the acid by the slow addition of saturated aqueous NaHCO₃ until effervescence ceases (pH ~7-8).

-

Remove the bulk of the organic solvent (MeOH or THF) under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent to yield the deprotected pyrazole.

Comparative Analysis: Advantages and Disadvantages

No protecting group is perfect for every situation. A critical evaluation of the THP group reveals its strengths and limitations.

| Advantages | Disadvantages |

| Low Cost: DHP is an inexpensive and readily available reagent. | Introduces Stereocenter: Creates a new chiral center, potentially complicating purification and analysis of chiral molecules.[14] |

| High Stability: Stable to basic, organometallic, reductive, and oxidative conditions.[14] | Acid Lability: Cannot be used in synthetic routes that require strongly acidic conditions. |

| Ease of Use: Protection and deprotection reactions are typically high-yielding and procedurally simple. | Potential for Impurities: Deprotection can sometimes be incomplete or lead to side products if conditions are not optimized.[16] |

| Green Chemistry Potential: Protection can be performed under solvent-free conditions.[11][12] |

Conclusion

The tetrahydropyranyl group is a powerful and versatile tool in the synthesis of pyrazole derivatives. Its operational simplicity, orthogonal stability, and ability to direct regioselective functionalization have cemented its role as a workhorse protecting group in both academic research and industrial drug development. By providing a reliable method to temporarily mask the reactive N-H bond, the THP group unlocks a vast chemical space, enabling the construction of novel and complex pyrazole-containing molecules with precisely controlled architectures. A thorough understanding of its underlying chemistry, strategic applications, and practical limitations is essential for any scientist working to harness the full potential of the pyrazole scaffold.

References

-

Stereocontrolled Construction of Tetrahydropyrano[2,3-c]pyrazole Scaffold via an Organocatalyzed Formal [3 + 3] Annulation. (2016). The Journal of Organic Chemistry - ACS Publications. [Link]

-

Supplemental Information - MPG.PuRe. Max Planck Institute. [Link]

-

Practical Synthesis of Pyrazol-4-thiols. (2022). ChemRxiv. [Link]

-

Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

-

Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017). PMC. [Link]

-

C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. (2011). PMC. [Link]

-

Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Publishing. [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

-

Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions. Oriental Journal of Chemistry. [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc. [Link]

-

Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles. (2015). ResearchGate. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PMC - PubMed Central. [Link]

-

Stereocontrolled Construction of Tetrahydropyrano[2,3-c]pyrazole Scaffold via an Organocatalyzed Formal [3 + 3] Annulation. (2016). The Journal of Organic Chemistry. [Link]

-

Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (2019). PubMed Central. [Link]

-

Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2023). PMC - NIH. [Link]

-

Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. (2023). Macmillan Group - Princeton University. [Link]

-

Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. (2016). PMC - NIH. [Link]

-

Reaction timecourse for THP protection of pyrazole. (2019). ResearchGate. [Link]

-

Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). Semantic Scholar. [Link]

-

REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. (2019). Jetir.Org. [Link]

-

synthesis & cleavage of THP ethers. (2019). YouTube. [Link]

-

THP Protection - Common Conditions. Organic Chemistry. [Link]

-

THP Protecting Group Addition | Organic Chemistry. (2021). YouTube. [Link]

-

New Pyrazole- and Triazine-Based Ligands as Scaffolds for Oligonuclear Complexes. eDiss. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]

- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(2-Tetrahydropyranyl)-1H-pyrazole | 449758-17-2 | Benchchem [benchchem.com]

- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 15. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

A-Z Guide to Structure Elucidation of Novel Pyrazole-Based Intermediates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Centrality of Pyrazoles and the Imperative of Unambiguous Structural Verification

Pyrazoles and their derivatives are foundational scaffolds in modern medicinal chemistry and drug development. Their versatile binding capabilities and synthetic tractability have led to their incorporation into a wide array of therapeutic agents, from blockbuster anti-inflammatory drugs to pioneering oncology treatments. As research pipelines generate increasingly complex and novel pyrazole-based intermediates, the unambiguous determination of their three-dimensional structure is not merely a procedural step but the bedrock upon which all subsequent development activities are built. An erroneously assigned structure can lead to the costly and time-consuming failure of a promising drug candidate in later stages.

This guide provides a comprehensive, in-depth framework for the structure elucidation of novel pyrazole-based intermediates. It is designed for the practicing researcher and drug development professional, moving beyond a simple recitation of techniques to explain the underlying scientific rationale for methodological choices. We will explore the synergistic application of spectroscopic, crystallographic, and computational methods, emphasizing a self-validating system of protocols to ensure the highest degree of confidence in the final structural assignment. All procedures are grounded in authoritative, field-proven practices to uphold the highest standards of scientific integrity. Adherence to Good Laboratory Practice (GLP) is a recurring theme, ensuring that data generated is reliable, reproducible, and suitable for regulatory submission.[1][2][3][4]

The Integrated Elucidation Workflow: A Multi-Modal Approach

Caption: Integrated workflow for pyrazole intermediate structure elucidation.

Part 1: Spectroscopic Interrogation - The First Line of Evidence

Spectroscopic techniques provide the initial, yet highly detailed, glimpse into the molecular architecture of a novel pyrazole intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is arguably the most powerful tool for determining the structure of organic molecules in solution.[5] It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁵N).

Expertise & Causality: A multi-dimensional NMR approach is essential for novel compounds. While 1D ¹H and ¹³C spectra provide a census of proton and carbon environments, 2D experiments are required to piece them together.[6][7]

-

COSY (Correlation Spectroscopy) is chosen to establish proton-proton (¹H-¹H) coupling networks, revealing which protons are neighbors through bonds.[8]

-

HSQC (Heteronuclear Single Quantum Coherence) is the experiment of choice for directly correlating each proton to its attached carbon, efficiently mapping out C-H bonds.

-

HMBC (Heteronuclear Multiple Bond Correlation) is critical for piecing together the molecular fragments.[6][7] By detecting correlations between protons and carbons over two or three bonds, it allows for the unambiguous connection of different spin systems and the placement of quaternary carbons and heteroatoms.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) provides through-space correlations between protons that are close in proximity (<5 Å), which is invaluable for determining stereochemistry and the 3D conformation of the molecule.[9]

-

Sample Preparation: Dissolve 5-10 mg of the purified pyrazole intermediate in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The choice of solvent is critical to ensure sample solubility and to avoid signal overlap with the analyte.

-

Initial 1D Spectra: Acquire a standard 1D ¹H spectrum to check sample purity and concentration.[5] Following this, acquire a ¹³C{¹H} spectrum. These initial spectra are used to set the spectral widths for subsequent 2D experiments.

-

COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment. Key parameters include setting an appropriate number of increments in the indirect dimension (t₁) to ensure adequate resolution.

-

HSQC Acquisition: Acquire a phase-sensitive gHSQC experiment. It is crucial to set the ¹JCH coupling constant (typically ~145 Hz for sp³ carbons, ~160 Hz for sp² carbons) to optimize signal intensity.

-

HMBC Acquisition: Acquire a gHMBC experiment. The long-range coupling constant (ⁿJCH) is a critical parameter and is typically set to a value between 8-10 Hz to observe 2- and 3-bond correlations.

-

NOESY Acquisition: If stereochemistry is , acquire a 2D NOESY experiment. The mixing time (tm) is a key parameter that must be optimized based on the molecular size to observe clear NOE cross-peaks.[9]

-

Data Processing and Interpretation: Process the data using appropriate window functions and Fourier transformation.[10] Interpretation should be systematic:

Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental composition of the intermediate.[11] This data is non-negotiable for proposing a valid molecular formula.

Expertise & Causality: Electrospray ionization (ESI) is typically the method of choice for pyrazole intermediates as it is a soft ionization technique that usually preserves the molecular ion ([M+H]⁺ or [M-H]⁻). The use of a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF), is critical. These instruments provide mass accuracy in the low ppm range, allowing for the confident determination of the elemental formula. Tandem MS (MS/MS) experiments are then used to induce fragmentation, providing valuable structural clues that must be consistent with the proposed structure from NMR.[12][13] The fragmentation patterns of pyrazoles are often characteristic and can help confirm the core structure and the nature of substituents.[12][14][15][16][17]

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) and further dilute to ~1-10 µg/mL in the initial mobile phase.

-

Chromatographic Separation (LC): While direct infusion is possible, coupling with liquid chromatography (LC) is preferred to ensure the analysis of a pure compound.[11][13][18] A standard reversed-phase C18 column is often suitable.

-

High-Resolution MS Acquisition: Acquire data in both positive and negative ion modes using an ESI source. Set the mass analyzer to a high resolution (>60,000 FWHM).

-

Data-Dependent MS/MS: Set up a data-dependent acquisition method where the most intense ions in the full scan MS are automatically selected for fragmentation (e.g., via collision-induced dissociation, CID) to generate MS/MS spectra.

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and use software to calculate possible elemental compositions within a narrow mass tolerance (e.g., < 5 ppm).

-

Analyze the fragmentation patterns in the MS/MS spectra. Propose fragmentation pathways and ensure they are chemically plausible and consistent with the structure derived from NMR data.

-

| Technique | Information Provided | Key Strength |

| 1D/2D NMR | Atomic connectivity, stereochemistry, 3D conformation | Detailed structural framework |

| HRMS | Exact mass, molecular formula | Unambiguous elemental composition |

| MS/MS | Fragmentation patterns, structural fragments | Confirmatory structural data |

Part 2: Single-Crystal X-Ray Diffraction (SCXRD) - The Unambiguous Proof

While spectroscopy provides a robust hypothesis for the structure, single-crystal X-ray diffraction (SCXRD) offers the definitive, unambiguous proof of molecular structure in the solid state.[19][20] It provides precise atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.

Expertise & Causality: The primary challenge in SCXRD is not data collection but obtaining a high-quality single crystal.[21][22] This is often the rate-limiting step. Crystallization is a complex process influenced by factors such as solvent, temperature, concentration, and impurities.[22][23] A systematic screening of crystallization conditions is often necessary. Once a suitable crystal is obtained, the diffraction experiment itself is highly automated. The resulting electron density map directly reveals the positions of atoms in the crystal lattice, leaving no room for ambiguity in connectivity or stereochemistry.

-

Purification: The starting material must be of the highest possible purity (>99%). Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.

-

Solvent Screening: Screen a wide range of solvents with varying polarities and boiling points. The ideal solvent is one in which the compound has moderate solubility.

-

Crystallization Method Screening:

-

Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days. This is often the simplest and most effective method.

-

Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent and place it in a sealed container with a larger volume of a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution of the compound gradually reduces its solubility, promoting crystallization.

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

-

-

Crystal Mounting and Data Collection: Carefully mount a suitable single crystal on the goniometer of a diffractometer.[24] Modern diffractometers will then automatically center the crystal and perform data collection.[24]

-

Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure using specialized software, yielding a final, fully validated 3D model of the molecule.

Caption: Decision funnel for obtaining a single crystal.

Part 3: Computational Chemistry - Validating the Hypothesis

Computational methods, particularly Density Functional Theory (DFT), serve as a powerful tool to validate the proposed structure by correlating experimental data with theoretical predictions.[25][26]

Expertise & Causality: The core principle is to take the proposed structure from NMR and/or SCXRD and calculate its theoretical spectroscopic properties.[25][26] For example, DFT can be used to predict ¹H and ¹³C NMR chemical shifts.[25][26] A strong correlation between the experimental and calculated shifts provides a high degree of confidence in the structural assignment. This is particularly valuable when SCXRD is not feasible or when NMR data is ambiguous. Machine learning algorithms are also emerging as powerful tools to aid in this correlation process and improve the accuracy of predictions.[27][28][29]

-

Structure Input: Generate a 3D coordinate file for the proposed structure of the pyrazole intermediate.

-

Conformational Search: For flexible molecules, perform a conformational search to identify the lowest energy conformers, as the observed NMR spectrum is a population-weighted average.

-

Geometry Optimization and Shielding Calculation: Perform a geometry optimization followed by a GIAO (Gauge-Independent Atomic Orbital) NMR shielding tensor calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

Data Analysis and Correlation:

-

Calculate the predicted chemical shifts by referencing the calculated shielding tensors to those of a standard compound (e.g., TMS) calculated at the same level of theory.

-

Plot the experimental chemical shifts against the calculated chemical shifts. A linear regression with a high correlation coefficient (R² > 0.99) provides strong validation for the proposed structure.[30][31]

-

Conclusion: A Self-Validating System for Structural Integrity

The structure elucidation of novel pyrazole-based intermediates is a critical process in drug development that demands a rigorous, multi-faceted approach. By integrating the detailed connectivity information from NMR spectroscopy, the unambiguous molecular formula from HRMS, and the definitive 3D structure from SCXRD, researchers can build an unshakeable foundation of evidence. The further validation of this data with theoretical predictions from computational chemistry creates a self-validating system, ensuring the highest level of trust in the structural assignment. This meticulous approach mitigates the significant risks associated with structural misidentification and ultimately accelerates the path of novel therapeutics from the laboratory to the clinic.

References

- Crystallization & Solid Form Challenges for Intermediates.

- Mass spectrometric study of some pyrazoline derivatives.

- Machine learning in computational NMR-aided structural elucid

- Good Laboratory Practice (GLP): An Overview for the Analytical Chemist.

-

Structure Elucidation of a Pyrazolo[1][27]pyran Derivative by NMR Spectroscopy. PMC - NIH.

- Effective Workflow for Pharmaceutical API Impurity Analysis using HR-LCMS and Compound Discoverer. Thermo Fisher Scientific.

- Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI.

- A Step-By-Step Guide to 1D and 2D NMR Interpret

- Testing and Validation of Computational Methods for Mass Spectrometry. PMC - NIH.

- Understanding 2D NMR Spectra: How to Read and Interpret Them.

- Good Laboratory Practice (GLP): An Overview for the Analytical Chemist.

- Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. PMC - NIH.

-

Structure Elucidation of a Pyrazolo[1][27]pyran Derivative by NMR Spectroscopy.

- Mass Spectrometry - Fragmentation P

- Crystallization challenges in drug development: Scale-up from laboratory to pilot plant and beyond.

- Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges.

- Crystals and Crystallization in Drug Delivery Design.

- Good Laboratory Practice (GLP)

- Current developments in LC-MS for pharmaceutical analysis. SciSpace.

- 2D NMR Introduction. Chemistry LibreTexts.

- mass spectra - fragmentation p

- Single-crystal quality data from polycrystalline samples: finding the needle in the haystack. IUCr Journals.

- GLP studies for method development. Tentamus Group.

- Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.

- Computational Modelling and Clinical Validation of an Alzheimer's-Related Network in Brain Cancer: The SKM034 Model. MDPI.

- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its deriv

- Computational methods for NMR and MS for structure elucid

- Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI.

- A Guide to Good Labor

- Machine learning in computational NMR-aided structural elucidation. Repositorio Institucional CONICET Digital.

- Mass Spectrometry Fragmentation P

- Mass Spectrometry: Interpreting Fragmentation P

- Machine learning spectroscopy to advance comput

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. fda.gov [fda.gov]

- 4. safetyculture.com [safetyculture.com]

- 5. emerypharma.com [emerypharma.com]

- 6. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ulethbridge.ca [ulethbridge.ca]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. scienceready.com.au [scienceready.com.au]

- 17. youtube.com [youtube.com]

- 18. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. tianmingpharm.com [tianmingpharm.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. journals.iucr.org [journals.iucr.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. jocpr.com [jocpr.com]

- 27. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]

- 28. Machine learning in computational NMR-aided structural elucidation [ri.conicet.gov.ar]

- 29. Machine learning spectroscopy to advance computation and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Testing and Validation of Computational Methods for Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Computational Modelling and Clinical Validation of an Alzheimer’s-Related Network in Brain Cancer: The SKM034 Model [mdpi.com]

Initial Screening of (1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine Derivatives: A Strategic Approach to Hit Identification

An In-Depth Technical Guide

Foreword: The Pyrazole Scaffold as a Privileged Core in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Compounds incorporating this moiety have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4][5] This wide-ranging bioactivity has led to the development of numerous blockbuster drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[3]

The specific scaffold under consideration, (1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine, offers distinct advantages for library synthesis and screening. The tetrahydropyran (THP) group at the N1 position serves as a robust protecting group, enabling selective functionalization at other points on the pyrazole ring.[6] Crucially, the methanamine group at the C4 position provides a versatile chemical handle for creating a diverse library of derivatives through reactions like amide formation, sulfonamide synthesis, or reductive amination.[6] This guide outlines a comprehensive, multi-tiered strategy for the initial screening of such a library, designed to efficiently identify and prioritize high-quality hit compounds for further development.

Section 1: The Screening Cascade: A Funnel-Based Strategy for Hit Prioritization

A successful initial screening campaign, often termed "hit finding," is not a single experiment but a strategic, multi-stage process. The core principle is to employ a series of assays with increasing complexity and physiological relevance, acting as a funnel to systematically filter a large library of compounds down to a small number of promising hits. This "fail fast, fail cheap" approach conserves resources by eliminating compounds with undesirable properties at the earliest possible stage.[7][8] Our strategy is built on four pillars: in silico screening, biochemical assays, cell-based validation, and early ADME-Tox profiling.

Caption: The Hit Identification Funnel.

Section 2: The Virtual Frontline: In Silico Screening

Before committing to costly and time-consuming chemical synthesis, computational methods provide an invaluable first-pass filter. High-throughput virtual screening (HTVS) can rapidly assess vast virtual libraries, prioritizing compounds with the highest probability of interacting with the biological target of interest.[9][10]

Rationale and Causality

The pyrazole scaffold is a known hinge-binder in many protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.[11] Therefore, our in silico strategy will focus on identifying derivatives with the potential to act as kinase inhibitors. We employ a two-step computational approach: pharmacophore modeling followed by molecular docking. This sequence is causal: pharmacophore modeling rapidly identifies compounds with the correct general features for binding, while the more computationally intensive docking then predicts the specific binding pose and estimates affinity.

In Silico Workflow

Caption: Workflow for in silico prioritization.

Key Methodologies

-

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers) required for biological activity.[12][13] Based on known pyrazole-based kinase inhibitors, a model can be generated to rapidly filter the virtual library, retaining only those molecules that match the key features.[14]

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein.[15] For our library, we would dock the pharmacophore-filtered compounds into the ATP-binding site of relevant kinases, such as VEGFR-2 or ALK5, for which pyrazole inhibitors have been reported.[16][17] The results are scored based on predicted binding energy, allowing for the ranking of compounds.[18][19] The reliability of the docking protocol is validated by redocking a known co-crystalized ligand and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental structure.[15]

Section 3: The Proving Ground: In Vitro Biochemical Assays

Compounds prioritized from the in silico screen are synthesized and advanced to biochemical testing. These assays provide the first experimental validation of target engagement by measuring the direct interaction between a compound and an isolated biological target, such as a purified enzyme.[20]

Rationale and Causality

The primary goal is to determine if the compounds inhibit the catalytic activity of the target kinase. An in vitro kinase assay offers a clean, controlled system to measure this inhibition without the complexities of a cellular environment.[20][21] This allows for the unambiguous determination of a compound's potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Protocol: Radiometric Kinase Inhibition Assay

This protocol describes a standard, highly sensitive method for determining kinase inhibition.

I. Principle: The assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) by the kinase to a specific substrate peptide. Inhibitors will reduce the amount of radiolabeled phosphate incorporated into the substrate.

II. Materials:

-

Purified recombinant kinase (e.g., VEGFR-2)

-

Specific substrate peptide

-

[γ-³³P]ATP (specific activity ~1000 cpm/pmol)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds dissolved in DMSO

-

96-well microplates

-

Phosphocellulose filter plates

-

Phosphoric acid (0.75%) wash solution

-

Microplate scintillation counter

III. Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 100 µM. Dispense 1 µL of each dilution into a 96-well plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells with a known potent inhibitor for "full inhibition" (0% activity) controls.

-

Enzyme & Substrate Addition: Prepare a master mix of the kinase and substrate peptide in kinase reaction buffer. Add 25 µL of this mix to each well of the compound plate.

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes to allow the compounds to bind to the kinase.

-